E3 Ligase Ligand-Linker Conjugate 17 is a synthesized compound that plays a critical role in targeted protein degradation, particularly within the framework of proteolysis-targeting chimera technology. This compound consists of three primary components: a ligand that binds to a specific protein of interest, a linker that connects the two ligands, and a ligand that binds to an E3 ubiquitin ligase. The E3 ligase is essential for marking proteins for degradation via the ubiquitin-proteasome system, which is crucial for maintaining cellular protein homeostasis .
E3 Ligase Ligand-Linker Conjugate 17 is classified as a heterobifunctional molecule, specifically designed for applications in drug discovery and therapeutic interventions. It is part of a broader category known as PROTACs (proteolysis-targeting chimeras), which have garnered significant attention due to their potential to selectively degrade target proteins implicated in various diseases, including cancer . The compound is identified by its CAS number 1950635-16-1 and has been cited in numerous reputable scientific papers.
The synthesis of E3 Ligase Ligand-Linker Conjugate 17 involves several key steps:
Industrial production typically utilizes automated synthesizers to optimize reaction conditions and ensure consistent quality control throughout the process .
The molecular formula of E3 Ligase Ligand-Linker Conjugate 17 is , with a molecular weight of approximately 527.6 g/mol . The compound's structure features distinct functional groups that facilitate its interaction with both the target protein and the E3 ligase, allowing it to form a ternary complex essential for its mechanism of action.
E3 Ligase Ligand-Linker Conjugate 17 participates in various chemical reactions that modify its functional groups:
Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and palladium on carbon as a catalyst during coupling reactions . The major products of these reactions are typically the modified ligands and the final conjugate.
E3 Ligase Ligand-Linker Conjugate 17 operates by forming a ternary complex with the target protein and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, marking it for subsequent degradation by the proteasome. This mechanism is vital for regulating protein levels within cells and has implications in various biological processes, including cell cycle regulation and apoptosis .
While specific physical properties such as density or boiling point may not be readily available, relevant chemical properties include:
The compound's stability under various conditions is also crucial for its application in biological studies .
E3 Ligase Ligand-Linker Conjugate 17 has broad applications across multiple scientific fields:
Targeted protein degradation (TPD) represents a paradigm shift from conventional occupancy-based inhibition to event-driven pharmacology. Traditional small-molecule inhibitors rely on blocking active sites of disease-causing proteins, often requiring sustained high doses that may lead to off-target effects and resistance. In contrast, proteolysis-targeting chimeras (PROTACs) hijack the ubiquitin-proteasome system (UPS) to achieve catalytic degradation of target proteins. These heterobifunctional molecules consist of three elements:
Upon binding both the POI and E3 ligase, PROTACs induce ubiquitination of the POI, marking it for proteasomal destruction. Crucially, PROTACs function substoichiometrically—a single molecule can degrade multiple POI copies—reducing dose requirements and potentially overcoming drug resistance caused by target overexpression or mutations [2] [6]. The first PROTAC, reported in 2001, utilized a peptide-based E3 ligand with limited cell permeability. The field advanced significantly with the introduction of small-molecule E3 ligands (e.g., VHL and CRBN recruiters), enabling the development of orally bioavailable degraders like ARV-471 (Phase III for breast cancer) [2] [4].
Table 1: Evolution of Key TPD Strategies
Generation | Time Period | Key Features | Limitations |
---|---|---|---|
Peptide-based PROTACs | 2001-2008 | Peptide E3 ligands (e.g., VHL, β-TRCP); Proof-of-concept degradation | Low cell permeability; Limited bioavailability |
Small-molecule PROTACs | 2008–Present | CRBN/VHL ligands (e.g., Thalidomide analogs, VH032); Degraders like dBET1 | Hook effect; Limited E3 ligase repertoire |
Next-gen Degraders | 2020–Present | Macrocyclic PROTACs; Tissue-specific E3 ligases; Nano-PROTACs | Synthetic complexity; PK/PD optimization challenges |
E3 ubiquitin ligases confer substrate specificity to the UPS by catalyzing ubiquitin transfer from E2 enzymes to target proteins. Humans encode >600 E3 ligases, categorized into:
Despite this diversity, >90% of clinical-stage PROTACs recruit only two E3 ligases:
The restricted use of CRBN/VHL poses challenges, including resistance development and tissue-specific efficacy limitations. Emerging strategies explore agriculturally relevant E3 ligases (e.g., insect VHL homologs) and tissue-restricted E3s (e.g., KLHL40 in muscle) to expand the degradable proteome [5] [6].
Table 2: Key E3 Ligases Utilized in PROTAC Development
E3 Ligase | Ligand Examples | Linker Attachment Points | Target Proteins Degraded |
---|---|---|---|
CRBN | Thalidomide, Pomalidomide, Lenalidomide | C4-amine, Phthalimide C4′-oxyacetamide | BRD4, IKZF1/3, ERα, AR |
VHL | VH032, (S,R,S)-AHPC | Hydroxyproline carboxylate, Aryl sulfonamides | BRD4, AR, IRAK4 |
MDM2 | Nutlin-3 | Imidazoline C1-position | BRD4, ALK |
cIAP | MV1 | Benzamide nitrogen | c-MYC, KRAS |
E3 Ligase Ligand-Linker Conjugate 17 (C~37~H~42~N~4~O~7~, MW: 654.75 g/mol) exemplifies the optimization of VHL-recruiting warheads for PROTAC synthesis. Its structure comprises:
Structural Advantages:
Functional Applications:
Table 3: Synthetic Routes to E3 Ligase Ligand-Linker Conjugates
Conjugate Type | Representative Compound | Key Synthetic Steps | Application in PROTACs |
---|---|---|---|
VHL-based | (S,R,S)-AHPC-PEG3-N3 [1] | Peptide coupling of VH032 with PEG~3~-azide linker | BET degraders (e.g., MZ1) |
CRBN-based | Thalidomide-4'-ether-alkylC~2~-amine [3] [10] | Nucleophilic substitution at phthalimide C4′ | BTK degraders; FoxP3-targeting PROTACs |
Click-Ready | Conjugate 17 [8] [9] | Amidation of VH032-COOH with propargylamine linker | ARD-266 (AR degrader) |
Challenges and Innovations:
Table 4: Key Compounds Mentioned in the Article
Compound Name | CAS Number | E3 Ligase Target | Key Applications |
---|---|---|---|
E3 Ligase Ligand-Linker Conjugate 17 | Not publicly disclosed | VHL | Synthesis of ARD-266 and related PROTACs |
(S,R,S)-AHPC-PEG3-N3 | 1797406-80-4 | VHL | BET degraders; Chemical biology probes |
Thalidomide-4'-ether-alkylC2-amine HCl | 2341840-99-9 | CRBN | BTK degraders; Immunomodulatory PROTACs |
Pomalidomide-PEG4-C-COOH | 2097938-44-6 | CRBN | SMARCA2/4 degraders; Antiviral PROTACs |
VH032-PEG5-C6-Cl | 1799506-06-1 | VHL | HaloPROTAC systems |
Table 5: Biophysical Properties of E3 Ligase Ligand-Linker Conjugate 17
Property | Value | Method | Significance |
---|---|---|---|
Molecular Weight | 654.75 g/mol | HRMS | Optimal for cell permeability (Rule of 5) |
Click Handle | Terminal alkyne | NMR | Enables CuAAC with azide-functionalized warheads |
VHL Binding Affinity | K~D~ ~200 nM | SPR | Ensures efficient ternary complex formation |
Solubility | >100 µM in PBS | HPLC | Redves aggregation-related cytotoxicity |
Stability | t~1/2~ > 24h (plasma) | LC-MS | Suitable for in vivo applications |
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